KAG-308

説明

Compound “KAG-308” is a chemical entity listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and specific characteristics make it a subject of interest for researchers in chemistry, biology, and medicine.

準備方法

The synthesis of “KAG-308” involves specific reaction conditions and routes. While detailed synthetic routes are proprietary and often protected by patents, general methods include:

Laboratory Synthesis: This typically involves multi-step organic synthesis using specific reagents and catalysts under controlled conditions.

Industrial Production: Large-scale production may involve optimized processes to ensure high yield and purity, often using automated systems and stringent quality control measures.

化学反応の分析

“KAG-308” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions vary depending on the desired product and reaction type. Major products formed from these reactions include various derivatives and intermediates that can be further utilized in different applications.

科学的研究の応用

“KAG-308” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialized chemicals and materials.

作用機序

The mechanism by which “KAG-308” exerts its effects involves specific molecular targets and pathways. It interacts with particular enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential and applications.

類似化合物との比較

“KAG-308” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups. The comparison involves analyzing their chemical properties, reactivity, and applications to determine the distinct advantages of “this compound”.

Conclusion

“this compound” is a compound of significant interest in various scientific fields. Its unique properties, diverse applications, and potential for further research make it a valuable subject for continued study and exploration.

生物活性

KAG-308 is a newly identified selective agonist for the prostaglandin E receptor subtype 4 (EP4), which has shown significant potential in the treatment of various inflammatory conditions, particularly osteoarthritis (OA) and ulcerative colitis (UC). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

This compound exerts its biological effects primarily through activation of the EP4 receptor, which plays a crucial role in modulating inflammatory responses. The compound has been shown to activate the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to various downstream effects:

- Inhibition of Chondrocyte Hypertrophy : this compound treatment has been linked to decreased expression of hypertrophic markers such as Col10a1, Runx2, and Mmp13 in chondrocytes. This suggests that this compound may inhibit OA development by preventing chondrocyte hypertrophy and catabolism .

- Suppression of Inflammatory Mediators : The compound significantly reduces the secretion of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase 13 (Mmp13) in synovial tissues. In vitro studies indicate that this compound suppresses LPS-induced TNF secretion from fibroblast-like synoviocytes (FLS), highlighting its anti-inflammatory properties .

- Promotion of Cellular Differentiation : In models of UC, this compound has been shown to promote differentiation towards secretory lineages in colonic organoids while suppressing inflammatory gene expression. This indicates a dual role in both reducing inflammation and enhancing tissue repair mechanisms .

Case Studies and Experimental Data

Several studies have evaluated the effects of this compound in both animal models and in vitro systems:

- Osteoarthritis Model : In a murine model of OA, oral administration of this compound resulted in significant reductions in cartilage degeneration and synovitis. Histological analysis revealed lower levels of hypertrophic markers in treated mice compared to controls .

- Ulcerative Colitis Model : Research utilizing human colonic organoids demonstrated that this compound not only suppressed inflammatory responses but also enriched intestinal epithelial stem cells, suggesting potential for mucosal healing in UC patients .

Summary of Key Findings

特性

IUPAC Name |

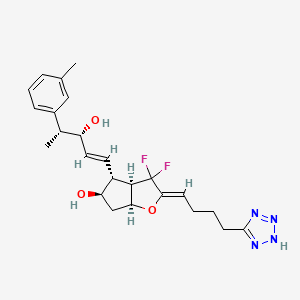

(2Z,3aR,4R,5R,6aS)-3,3-difluoro-4-[(E,3R,4R)-3-hydroxy-4-(3-methylphenyl)pent-1-enyl]-2-[4-(2H-tetrazol-5-yl)butylidene]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2N4O3/c1-14-6-5-7-16(12-14)15(2)18(31)11-10-17-19(32)13-20-23(17)24(25,26)21(33-20)8-3-4-9-22-27-29-30-28-22/h5-8,10-12,15,17-20,23,31-32H,3-4,9,13H2,1-2H3,(H,27,28,29,30)/b11-10+,21-8-/t15-,17+,18-,19-,20+,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSELABKNBIUMGG-YGBAREPYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)C(C=CC2C(CC3C2C(C(=CCCCC4=NNN=N4)O3)(F)F)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](C)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C(/C(=C/CCCC4=NNN=N4)/O3)(F)F)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215192-68-9 | |

| Record name | KAG-308 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CGC8N6S3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。